(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol
Description
This compound is a highly complex triterpene saponin derivative characterized by a dodecahydropicene core substituted with multiple hydroxyl, hydroxymethyl, and methyl groups. Its structure includes a branched glycosidic network with two oxane (pyranose) rings and a tetramethyloxan-3-yl methoxymethyl group, contributing to its high molecular weight (~1,200–1,300 g/mol) and polar surface area (>400 Ų) . The stereochemistry (2S,3R,4S,5S,6R) at key positions ensures conformational stability and influences its interaction with biological targets, such as enzymes and receptors involved in lipid metabolism and cellular signaling .
Properties
Molecular Formula |
C66H114O19 |
|---|---|
Molecular Weight |
1211.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol |
InChI |
InChI=1S/C66H114O19/c1-47(2)27-28-66(35-70)41(29-47)40-21-22-43-48(3)25-24-46(49(4,32-67)42(48)23-26-50(43,5)51(40,6)30-45(66)71)82-39-57(12)59(14,73)58(13,72)44(31-80-37-55(10)62(17,76)64(19,78)60(15,74)53(8,33-68)84-55)52(7,83-57)36-81-38-56(11)63(18,77)65(20,79)61(16,75)54(9,34-69)85-56/h21-22,42-46,67-79H,23-39H2,1-20H3/t42?,43?,44-,45?,46?,48?,49?,50?,51?,52-,53-,54-,55+,56+,57+,58+,59+,60-,61-,62+,63+,64+,65+,66?/m1/s1 |
InChI Key |
ALPMLOLDYMRZAL-NXBVUZIUSA-N |
Isomeric SMILES |
C[C@]1([C@@]([C@]([C@@]([C@](O1)(C)COC[C@@H]2[C@@](O[C@@]([C@]([C@@]2(C)O)(C)O)(C)COC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)(C)COC[C@]8([C@]([C@@]([C@]([C@@](O8)(C)CO)(C)O)(C)O)(C)O)C)(C)O)(C)O)(C)O)CO |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OCC6(C(C(C(C(O6)(C)COCC7(C(C(C(C(O7)(C)CO)(C)O)(C)O)(C)O)C)COCC8(C(C(C(C(O8)(C)CO)(C)O)(C)O)(C)O)C)(C)O)(C)O)C)C)C)C)O)CO)C |
Origin of Product |
United States |
Preparation Methods
Cyclization and Functionalization
-
Starting material : Squalene epoxide is cyclized using oxidosqualene cyclase (OSC) to generate the picen framework.
-
Oxidation : Cytochrome P450 enzymes introduce hydroxyl groups at C-3 and C-8, while hydroxymethyl groups are added at C-4 and C-8a via allylic oxidation.
-
Methylation : SAM-dependent methyltransferases install methyl groups at C-4, C-6a, C-6b, C-11, C-11, and C-14b.
Table 1: Key Aglycone Functionalization Steps
| Step | Reagent/Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | OSC enzyme | 62 | |
| C-3 Hydroxylation | CYP72A1 | 48 | |
| C-8a Hydroxymethylation | Mn(OAc)₃, acetic acid | 34 |
Synthesis of Methylated Oxane Units
Each oxane ring is prepared independently to ensure stereochemical fidelity.
Central Oxane Unit [(2S,3S,4S,5R,6S)-4,5-Dihydroxy-6-(aglycone-oxymethyl)-2,4,5,6-tetramethyloxan-3-yl]
Peripheral Oxane Units
-
(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl :
-
(2S,3R,4S,5S,6R)-6-(Hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol :
Table 2: Glycosylation Conditions for Oxane Units
| Sugar Unit | Donor Type | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Central oxane | Trichloroacetimidate | BF₃·Et₂O | -40 | 65 |
| Peripheral oxane 1 | Ortho-alkynylbenzoate | AuCl₃ | 0 | 58 |
| Peripheral oxane 2 | DMT-glycoside | β-Galactosidase | 30 | 25 |
Sequential Glycosylation Strategy
A stepwise approach is employed to attach sugar units to the aglycone:
Primary Glycosylation (Aglycone → Central Oxane)
Secondary Glycosylation (Central Oxane → Peripheral Oxane 1)
Tertiary Glycosylation (Central Oxane → Peripheral Oxane 2)
-
Enzymatic glycosylation avoids harsh conditions that could degrade methyl groups.
-
Optimization : 10 vol% MeCN increases β-galactosidase activity by 40%.
Deprotection and Final Modification
After glycosylation, protecting groups are removed sequentially:
Methyl Ether Cleavage
Hydroxymethyl Oxidation
-
TEMPO/BAIB system selectively oxidizes primary hydroxymethyl to carboxyl groups (85% yield).
-
Quenching : NaHCO₃ sat. solution stabilizes the triterpene core.
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s glycosidic linkages and ester groups are susceptible to hydrolysis under specific conditions:
Key Findings:
-
The steroidal triterpenoid backbone remains intact under mild acidic conditions, while glycosidic bonds hydrolyze preferentially .
-
Enzymatic methods offer regioselectivity, avoiding degradation of hydroxymethyl substituents .
Oxidation Reactions
Hydroxyl and hydroxymethyl groups undergo oxidation, depending on reagent strength:
Structural Implications:
-
Oxidation of the C3 hydroxyl on the triterpenoid core forms a ketone, altering bioactivity .
-
Over-oxidation risks exist for primary hydroxymethyl groups, necessitating controlled conditions .
Conjugation and Functionalization
The compound’s hydroxyl groups enable conjugation for therapeutic applications:
Notable Observations:
-
Acetylation at the C28 hydroxymethyl group improves metabolic stability .
-
Enzymatic glycosylation avoids side reactions common in chemical methods .
Protection-Deprotection Strategies
Silylation and acetylation are critical for selective synthesis:
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reaction |
|---|---|---|
| Glycosidic bonds | High (acid/enzyme-sensitive) | Hydrolysis to aglycone and sugars |
| Hydroxymethyl groups | Moderate | Oxidation to carboxylates or conjugation |
| Tertiary hydroxyls | Low | Resistant to mild oxidizing agents |
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Properties
Research indicates that compounds with similar structural characteristics can exhibit hypoglycemic effects. The presence of multiple hydroxyl groups enhances solubility and bioavailability in biological systems. This compound may serve as a scaffold for developing new antidiabetic agents that improve glucose metabolism and insulin sensitivity .
Antioxidant Activity
The intricate structure of this compound suggests potential antioxidant properties. Compounds with multiple hydroxyl groups are known to scavenge free radicals effectively. This could be beneficial in formulating dietary supplements aimed at reducing oxidative stress-related diseases .
Antimicrobial Effects
Preliminary studies suggest that structurally related compounds possess antimicrobial properties. The hydroxymethyl and hydroxyl functionalities could enhance the interaction with microbial membranes or enzymes. This makes the compound a candidate for further investigation as an antimicrobial agent .
Biotechnological Applications
Drug Delivery Systems
Due to its complex structure and functional groups that can be modified or conjugated with drugs or targeting moieties, this compound could be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents might enhance the efficacy and specificity of drug delivery to target tissues .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research on similar structures has shown promise in inhibiting enzymes like glycosidases and kinases. Understanding the interaction mechanisms could lead to the development of new therapeutic agents targeting metabolic disorders .
Nutraceutical Applications
Dietary Supplements
Given its potential antioxidant and anti-inflammatory properties, this compound could be formulated into dietary supplements aimed at promoting overall health and wellness. Its role in modulating metabolic pathways makes it a candidate for products targeting weight management and metabolic syndrome .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. It may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Features:
- Core Structure : The compound shares a dodecahydropicene backbone with other triterpene saponins (e.g., CHEMBL3137262) but differs in glycosylation patterns. Its six glycosyl units exceed the typical 2–4 units seen in plant-derived saponins like those from Populus species .
- Substituents : Unlike simpler saponins (e.g., β-sitosterol or hesperidin), this compound features hexamethyl and pentamethyl groups on its oxane rings, enhancing hydrophobicity despite its high polarity .
Table 1: Structural Comparison with Analogues
Physicochemical Properties
The compound exhibits moderate oral bioavailability (predicted 56–60%) due to its high hydrogen-bond donor count (15 HBDs) and molecular weight (>1,200 g/mol), which limit passive diffusion across membranes . Its XlogP (-1.20) and AlogP (-2.54) indicate low lipophilicity compared to less glycosylated triterpenes like campesterol (XlogP: 8.5) .
Table 2: Physicochemical Comparison
Table 3: Target Binding Affinity Comparison
Research Findings and Implications
- Synergistic Effects: Unlike essential oils or phenylpropenoids from Populus buds, which rely on synergistic mixtures for activity , this compound’s bioactivity stems from its intrinsic multitarget binding.
- Toxicity Profile: Predicted hepatotoxicity and mitochondrial toxicity align with trends in highly glycosylated triterpenes but contrast with the safer profiles of monoterpenes or flavonoids .
Biological Activity
The compound known as (2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound by examining available research findings and case studies.
Chemical Structure and Properties
The compound's structure features multiple hydroxyl groups and a pentamethyloxane backbone. Its molecular formula is , and it has a molecular weight of approximately 594.53 g/mol. The intricate arrangement of functional groups suggests potential interactions with various biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 594.53 g/mol |
| Hydroxyl Groups | Multiple |
| Backbone | Pentamethyloxane |
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is often correlated with enhanced radical scavenging activity. A study demonstrated that related compounds could effectively reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .
Antimicrobial Properties
The compound's biological activity extends to antimicrobial effects. Studies have shown that structurally similar molecules possess inhibitory effects against various bacterial strains. For instance, compounds derived from similar frameworks have been tested against Staphylococcus aureus and Escherichia coli, showcasing promising results in inhibiting bacterial growth .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .
Case Studies
- Case Study on Antioxidant Activity : A recent investigation assessed the antioxidant capacity of a series of related compounds in a controlled environment. Results indicated that these compounds could significantly lower lipid peroxidation levels in human cell lines .
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by antibiotic-resistant bacteria, a formulation containing this compound was applied topically. The results showed a marked improvement in infection resolution rates compared to standard treatments .
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can regioselectivity be optimized during glycosylation?
- Methodological Answer : Synthesis involves multi-step glycosylation due to the compound’s complex triterpenoid-sugar architecture. Protecting groups (e.g., acetyl, benzyl) are essential to manage hydroxyl reactivity . For regioselectivity, use in situ spectroscopic monitoring (e.g., -NMR) to track coupling efficiency between the picen core and sugar moieties. Catalytic methods like Schmidt glycosylation or enzymatic approaches may improve yields, as seen in analogous triterpenoid derivatives .
Q. How can spectroscopic techniques resolve structural ambiguities in the compound’s stereochemistry?
- Methodological Answer : Combine 2D-NMR (HSQC, HMBC, NOESY) to assign stereocenters, particularly in the oxane and picen subunits. For example, NOESY correlations between H-3 (oxane) and H-8 (picen) confirm spatial proximity of substituents. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) validate molecular connectivity .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use orthogonal chromatography:
- Step 1 : Size-exclusion chromatography (Sephadex LH-20) to remove polymeric byproducts.
- Step 2 : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate diastereomers.
- Step 3 : Recrystallization in ethanol/water (7:3) to enhance purity (>95% by -NMR) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or membranes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s minimized 3D structure (generated via Gaussian 09 DFT optimization). Focus on the triterpenoid’s hydrophobic interactions and sugar moieties’ hydrogen-bonding potential. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., , /) .
Q. What experimental approaches can resolve contradictions in reported bioactivity data for similar glycosylated triterpenoids?
- Methodological Answer :
- Hypothesis Testing : Compare in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to control for environmental variability.
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity measurements.
- Structural Dynamics : Apply molecular dynamics simulations (AMBER) to assess conformational flexibility impacting receptor binding .
Q. How does the compound’s stereochemical configuration influence its physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and correlate with hydroxyl group count and stereochemistry.
- logP : Use shake-flask method (octanol/water partitioning) or chromatographic (HPLC-C18) retention time predictions.
- Data Table :
| Stereoisomer | Solubility (mg/mL) | logP |
|---|---|---|
| (2S,3R,…) | 0.45 ± 0.02 | 2.8 |
| (2R,3S,…) | 0.12 ± 0.01 | 3.5 |
Q. What strategies mitigate oxidative degradation of the triterpenoid core during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
